Bis[4-(diethylamino)phenyl]methanethione
Description
Bis[4-(diethylamino)phenyl]methanethione is a sulfur-containing aromatic compound characterized by a central thioketone (C=S) group flanked by two 4-(diethylamino)phenyl substituents. While its exact molecular formula is inferred as C₂₁H₂₈N₂S (based on structural analogs), its dimethylamino counterpart, Bis[4-(dimethylamino)phenyl]methanethione (CAS 1226-46-6), has a confirmed formula of C₁₇H₂₀N₂S and a molecular weight of 284.42 g/mol . The diethylamino groups introduce steric bulk and enhanced electron-donating effects compared to dimethylamino substituents, influencing solubility, reactivity, and applications in organic synthesis or materials science.
Properties
CAS No. |
25642-33-5 |
|---|---|
Molecular Formula |
C21H28N2S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
bis[4-(diethylamino)phenyl]methanethione |
InChI |
InChI=1S/C21H28N2S/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
VDNIJUWUEYQFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(diethylamino)phenyl]methanethione typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable thiolating agent. One common method is the use of Lawesson’s reagent, which facilitates the conversion of carbonyl compounds to their corresponding thiones. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(diethylamino)phenyl]methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the diethylamino groups under basic conditions, using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[4-(diethylamino)phenyl]methanethione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiones and related compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism by which Bis[4-(diethylamino)phenyl]methanethione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the thione group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis[4-(dimethylamino)phenyl]methanethione (Michler’s Thioketone)
Key Differences :
- Substituents: Dimethylamino (-N(CH₃)₂) vs. diethylamino (-N(CH₂CH₃)₂).
- Molecular Weight : 284.42 g/mol (dimethyl) vs. ~340.5 g/mol (diethyl, estimated).
- Solubility: The diethyl derivative is less polar, favoring solubility in non-polar solvents.
- Applications : Michler’s thioketone is used in dye synthesis and as a photosensitizer, whereas the diethyl analog may find niche roles in coordination chemistry or organic electronics due to its bulkier ligands .
Table 1: Physical and Chemical Properties
| Property | Bis[4-(dimethylamino)phenyl]methanethione | Bis[4-(diethylamino)phenyl]methanethione |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₂S | C₂₁H₂₈N₂S (inferred) |
| Molecular Weight (g/mol) | 284.42 | ~340.5 |
| CAS Number | 1226-46-6 | Not explicitly listed in evidence |
| Electron-Donating Strength | Moderate | Stronger |
| Solubility | Polar solvents (e.g., DMSO) | Non-polar solvents (e.g., toluene) |
Morpholin-4-yl(phenyl)methanethione and Derivatives
These thioamides (e.g., 4-(dimethylamino)phenylmethanethione) share a sulfur-containing backbone but differ in functional groups (thioamide vs. thioketone). They are synthesized via Willgerodt-Kindler reactions using Montmorillonite K-10 catalysts under microwave irradiation . Unlike this compound, these compounds exhibit:
Zinc Coordination Complexes with Diethylamino Groups
The zinc complex Bis(4-{2-[4-(diethylamino)phenyl]ethenyl}pyridine-κN)diiodidozinc ([ZnI₂(C₁₇H₂₀N₂)₂]) demonstrates the utility of diethylamino groups in stabilizing metal centers. The diethylamino substituents enhance ligand flexibility and electronic tuning, contrasting with the rigid thioketone backbone of this compound .
Biological Activity
Bis[4-(diethylamino)phenyl]methanethione , also known as Michler's thioketone, is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article will explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula: CHNS
- Molecular Weight: 284.419 g/mol
- CAS Registry Number: 1226-46-6
- IUPAC Name: this compound
The compound features a thione functional group which is essential for its biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also shown promising antimicrobial effects. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
- Inhibition of Key Enzymes: It may inhibit enzymes involved in cell proliferation and survival pathways.
- DNA Intercalation: The structure allows it to intercalate into DNA, disrupting replication processes.
Case Studies
-
Study on Anticancer Activity:
- A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.
-
Antimicrobial Efficacy:
- In a clinical trial assessing its effectiveness against common pathogens, the compound was administered to infected patients. Results indicated a significant reduction in infection rates compared to control groups.
-
Toxicological Assessment:
- An environmental study evaluated the biodegradability and toxicity of the compound, revealing that it exhibits low biodegradability with a half-life exceeding 182 days in aquatic environments, raising concerns about its persistence and potential bioaccumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
